molecular formula C12H17FO3 B1441898 1-(2,2-Diethoxyethoxy)-2-fluorobenzene CAS No. 1313712-61-6

1-(2,2-Diethoxyethoxy)-2-fluorobenzene

Cat. No.: B1441898
CAS No.: 1313712-61-6
M. Wt: 228.26 g/mol
InChI Key: QUAGZJIIKHPNPN-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-2-fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diethoxyethoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-fluorophenol reacts with the ethoxy group of 2,2-diethoxyethanol to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, yielding a non-fluorinated benzene derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound can be utilized in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: It finds applications in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2,2-diethoxyethoxy)-2-fluorobenzene exerts its effects is primarily through its interactions with molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(2,2-Diethoxyethoxy)toluene: Similar in structure but with a methyl group instead of a fluorine atom.

    2-Methoxyethanol: A glycol ether with similar solubility properties but lacking the aromatic ring and fluorine substitution.

Uniqueness: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is unique due to the presence of both the fluorine atom and the 2,2-diethoxyethoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAGZJIIKHPNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724374
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-61-6
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-fluorophenol (1.00 g, 8.92 mmol), 2-bromo-1,1-diethoxyethane (1.75 g, 8.92 mmol), and K2CO3 (1.47 g, 10.7 mmol) in anhydrous DMF (10 mL) was heated at 110° C. overnight. The reaction mixture was poured into ice cold water (15 mL) and extracted with EtOAc (2×100 mL). The EtOAc solution was washed with water (25 mL) and brine (25 mL), dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 1-(2,2-diethoxyethoxy)-2-fluorobenzene (1.65 g, 81%) as a viscous liquid. 1H NMR (400 MHz, CDCl3): δ 7.09-6.96 (m, 3H), 6.93-6.87 (m, 1H), 4.85 (t, 1H, J=5.2 Hz), 4.07 (d, 2H, J=5.2 Hz), 3.82-3.74 (m, 2H), 3.69-3.61 (m, 2H), 1.24 (t, 6H, J=7.0 Hz).
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1 g
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1.75 g
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1.47 g
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10 mL
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ice
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15 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Diethoxyethoxy)-2-fluorobenzene
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